molecular formula C9H11NO4 B2731304 1-(2-Hydroxypropyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid CAS No. 1480223-23-1

1-(2-Hydroxypropyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No.: B2731304
CAS No.: 1480223-23-1
M. Wt: 197.19
InChI Key: NXTWZQLWZRBDHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Hydroxypropyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a chemical compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of a hydroxypropyl group attached to the nitrogen atom of the dihydropyridine ring, along with a carboxylic acid group at the third position and a ketone group at the sixth position. Dihydropyridines are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

The synthesis of 1-(2-Hydroxypropyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of 2-hydroxypropylamine with an appropriate β-keto ester, followed by cyclization and subsequent oxidation to introduce the ketone group at the sixth position. The reaction conditions typically involve the use of a base such as sodium ethoxide in ethanol, followed by heating under reflux .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-(2-Hydroxypropyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding pyridine derivative. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of the ketone group can yield the corresponding alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used for this purpose.

    Substitution: The hydroxypropyl group can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Reagents such as alkyl halides and acyl chlorides are commonly used in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while reduction results in alcohols.

Scientific Research Applications

1-(2-Hydroxypropyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Hydroxypropyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxypropyl group enhances the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The dihydropyridine ring can interact with calcium channels, modulating their activity and influencing cellular processes such as muscle contraction and neurotransmitter release .

Comparison with Similar Compounds

Similar compounds to 1-(2-Hydroxypropyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid include other dihydropyridine derivatives, such as nifedipine and amlodipine. These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activity and therapeutic applications. For example, nifedipine is widely used as a calcium channel blocker for treating hypertension, while amlodipine has a longer duration of action and is used for chronic management of cardiovascular conditions .

Properties

IUPAC Name

1-(2-hydroxypropyl)-6-oxopyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-6(11)4-10-5-7(9(13)14)2-3-8(10)12/h2-3,5-6,11H,4H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTWZQLWZRBDHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=C(C=CC1=O)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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